N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine
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Overview
Description
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine is a chemical compound with a complex structure that includes an acetylsulfanyl group, a phenyl group, and an L-leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylsulfanyl group, yielding a simpler structure.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce a compound lacking the acetylsulfanyl group.
Scientific Research Applications
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine involves its interaction with specific molecular targets. The acetylsulfanyl group can act as a nucleophile, participating in various biochemical pathways. The phenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the L-leucine moiety can facilitate transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Racecadotril: A compound with a similar structure used as an anti-secretory enkephalinase inhibitor.
S-acetylthiorphan:
Uniqueness
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80970-02-1 |
---|---|
Molecular Formula |
C18H25NO4S |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H25NO4S/c1-12(2)9-16(18(22)23)19-17(21)15(11-24-13(3)20)10-14-7-5-4-6-8-14/h4-8,12,15-16H,9-11H2,1-3H3,(H,19,21)(H,22,23)/t15?,16-/m0/s1 |
InChI Key |
RGPKQCAIIZAYCC-LYKKTTPLSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C |
Origin of Product |
United States |
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